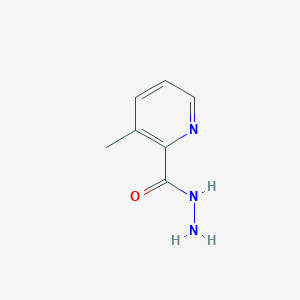
3-Methylpyridine-2-carbohydrazide
Cat. No. B1370784
Key on ui cas rn:
958453-96-8
M. Wt: 151.17 g/mol
InChI Key: VQBNDWYVRSUPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08501946B2
Procedure details


Ethyl 3-methylpyridine-2-carboxylate (2 g, 12.11 mmol, CAS [58997-10-7], commercially available e.g. from Beta Pharma) was dissolved in ethanol (40 mL) and treated with hydrazine monohydrate (0.706 mL, 14.53 mmol). The reaction mixture was stirred at room temperature for 15 mins before heating at reflux for 18 hours. The reaction mixture was cooled to room temperature, more hydrazine monohydrate (0.5 ml) was added, and the reaction mixture was heated at reflux for a further 24 hours. The reaction mixture was cooled to room temperature. The solvent was evaporated to near dryness, and the residue was azeotroped with ethanol (3×35 ml). The mixture was evaporated to dryness after the third time to afford a pale yellow solid. This solid was slurried in diethyl ether, filtered off and dried to afford the title compound as a white solid (0.575 g, 3.80 mmol).





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([C:8]([O:10]CC)=O)=[N:4][CH:5]=[CH:6][CH:7]=1.O.[NH2:14][NH2:15]>C(O)C.C(OCC)C>[CH3:1][C:2]1[C:3]([C:8]([NH:14][NH2:15])=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=NC=CC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.706 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 15 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 hours
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for a further 24 hours
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was azeotroped with ethanol (3×35 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated to dryness after the third time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a pale yellow solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(=NC=CC1)C(=O)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.8 mmol | |
| AMOUNT: MASS | 0.575 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
